3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11497338
InChI: InChI=1S/C10H20N2.2ClH.H2O/c1-2-7-12(6-1)9-10-4-3-5-11-8-10;;;/h10-11H,1-9H2;2*1H;1H2
SMILES: C1CCN(C1)CC2CCCNC2.O.Cl.Cl
Molecular Formula: C10H24Cl2N2O
Molecular Weight: 259.21 g/mol

3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate

CAS No.:

Cat. No.: VC11497338

Molecular Formula: C10H24Cl2N2O

Molecular Weight: 259.21 g/mol

* For research use only. Not for human or veterinary use.

3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate -

Specification

Molecular Formula C10H24Cl2N2O
Molecular Weight 259.21 g/mol
IUPAC Name 3-(pyrrolidin-1-ylmethyl)piperidine;hydrate;dihydrochloride
Standard InChI InChI=1S/C10H20N2.2ClH.H2O/c1-2-7-12(6-1)9-10-4-3-5-11-8-10;;;/h10-11H,1-9H2;2*1H;1H2
Standard InChI Key MACZWWOTJWCWNM-UHFFFAOYSA-N
SMILES C1CCN(C1)CC2CCCNC2.O.Cl.Cl
Canonical SMILES C1CCN(C1)CC2CCCNC2.O.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name of the compound is 3-(pyrrolidin-1-ylmethyl)piperidine dihydrochloride hydrate, reflecting its bicyclic amine structure. The molecular formula C₁₀H₂₄Cl₂N₂O confirms the presence of two chloride ions and one water molecule in its hydrated form. Key structural features include:

  • A six-membered piperidine ring with a nitrogen atom at position 1.

  • A pyrrolidine ring (five-membered nitrogen heterocycle) attached via a methylene bridge at the 3-position of the piperidine ring.

  • Protonation of the amine groups by hydrochloric acid, forming the dihydrochloride salt .

The crystalline hydrate form enhances stability and solubility, critical for handling in laboratory settings.

Synthesis and Purification Methodology

Synthetic Routes

The synthesis of 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate typically involves multi-step organic reactions, as inferred from related piperidine derivatives :

  • Core Formation: Piperidine or pipecolinic acid derivatives serve as starting materials. For instance, pipecolinic acid (piperidine-2-carboxylic acid) may undergo nitrogen protection using groups like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) .

  • Substitution: The protected amine reacts with pyrrolidine derivatives via alkylation or reductive amination to introduce the pyrrolidinylmethyl group.

  • Deprotection and Salt Formation: Acidic hydrolysis (e.g., HCl in ethanol) removes protecting groups and protonates the amine, yielding the dihydrochloride salt .

  • Hydration: Crystallization from aqueous ethanol or acetone solutions incorporates water molecules into the crystal lattice.

Purification Techniques

Purification often employs silica gel column chromatography with gradient elution (e.g., methylene chloride/methanol mixtures) . Final isolation of the hydrochloride salt involves cautious acidification of the free base in acetone or ethanol, followed by filtration and recrystallization .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt enhances water solubility compared to the free base, making it suitable for aqueous formulations. It is also soluble in polar organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO). The hydrate form improves thermal stability, though prolonged exposure to high humidity may cause deliquescence.

Preclinical and Research Applications

In Vitro Binding Studies

Competitive radioligand assays using tritiated agonists (e.g., [³H]DAMGO) could quantify affinity for opioid receptors. Saturation binding experiments would determine equilibrium dissociation constants (Kd) and maximal binding capacity (Bmax) . For H₃ receptor studies, displacement of [³H]-(R)-α-methylhistamine in cortical membrane preparations would assess antagonistic potency .

In Vivo Pharmacokinetics

Predicted pharmacokinetic parameters based on structural analogs include:

  • Oral bioavailability: ~40–60% due to moderate first-pass metabolism.

  • Half-life: 2–4 hours, necessitating multiple daily doses for sustained effect .

  • Blood-brain barrier penetration: Likely high, given the compound’s lipophilic amine groups .

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